Cas no 56109-24-1 (Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-)
56109-24-1 structure
Product Name:Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-
N.o CAS:56109-24-1
MF:C15H16N3S
MW:270.372641563416
CID:349767
PubChem ID:7084
Update Time:2025-04-19
Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-
- (7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium
- TOLONIUM [WHO-DD]
- (7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;hydrochloride
- NS00040892
- Tolonium ion
- cid_16682403
- NCI60_000268
- AB00443638_08
- (7-amino-8-methyl-3-phenothiazinylidene)-dimethylammonium;hydrochloride
- 3-Amino-7-(dimethylamino)-2-methylphenothiazin-5-ium
- NCGC00181775-01
- NS00004526
- (7-amino-8-methyl-phenothiazin-3-ylidene)-dimethyl-ammonium;hydrochloride
- Tolonium cation
- CHEBI:87648
- MLS000738130
- BDBM52827
- 56109-24-1
- UNII-P3Y6XJA2D1
- DTXSID50859161
- SCHEMBL2626791
- N7,N7,2-trimethylphenothiazin-5-ium-3,7-diamine
- CHEMBL1197206
- (7-azanyl-8-methyl-phenothiazin-3-ylidene)-dimethyl-azanium;hydrochloride
- P3Y6XJA2D1
- SCHEMBL460238
- BDBM50430742
- CHEMBL1622638
- Q27159802
- Tolonium
- SMR000393892
- NSC11225
-
- Inchi: 1S/C15H15N3S/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13/h4-8,16H,1-3H3/p+1
- Chave InChI: KZEUBCUXBNEMSQ-UHFFFAOYSA-O
- SMILES: S1C2C=C(C(C)=CC=2N=C2C=C/C(/C=C12)=[N+](/C)\C)N
Propriedades Computadas
- Massa Exacta: 270.10668
- Massa monoisotópica: 270.10649370g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 0
- Complexidade: 512
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.8
- Superfície polar topológica: 66.7Ų
Propriedades Experimentais
- PSA: 42.15
Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl- Literatura Relacionada
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
56109-24-1 (Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
烟台朗裕新材料科技有限公司
Membro Ouro
CN Fornecedor
Reagente